1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is part of the quinolone family, which is renowned for its antibacterial properties and has been extensively studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the amidation of the methyl ester with primary amines in boiling ethanol, followed by conversion to water-soluble hydrochlorides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield brominated or chlorinated derivatives, while oxidation can produce quinoline N-oxides.
Scientific Research Applications
1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: It has potential therapeutic applications, particularly as an antibacterial agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Oxolinic Acid: Another quinoline derivative with antibacterial properties.
Nalidixic Acid: A first-generation quinolone used to treat urinary tract infections.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methoxy groups contribute to its solubility and reactivity, making it a valuable compound for further chemical modifications and therapeutic applications.
Properties
CAS No. |
32932-16-4 |
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Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-ethyl-6,7-dimethoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-4-15-7-9(14(17)18)13(16)8-5-11(19-2)12(20-3)6-10(8)15/h5-7H,4H2,1-3H3,(H,17,18) |
InChI Key |
AQSHMNAUMUNUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O |
Origin of Product |
United States |
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